molecular formula C22H27N5O5S B2677801 2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 893905-11-8

2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2677801
CAS RN: 893905-11-8
M. Wt: 473.55
InChI Key: KLXGWZNFBWHSLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D conformation of the molecule could be influenced by steric hindrance between bulky groups .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds, including those with pyrimidine and thienopyrimidine derivatives, have been synthesized for potential biological activities, such as anti-inflammatory and analgesic effects. These compounds were designed to explore the inhibition of cyclooxygenase enzymes (COX-1/COX-2), showing significant selectivity and efficacy in analgesic and anti-inflammatory models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Derivatives for Potential Applications

  • The exploration of heterocyclic derivatives, such as thieno[2,3-d]pyrimidin-4-ones, through condensation reactions with aromatic aldehydes, highlights the versatility of these scaffolds for potential applications in medicinal chemistry and materials science (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Antimicrobial Activities

  • Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, yielded compounds with promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This showcases the potential pharmaceutical application of such compounds in combating microbial infections (Hossan et al., 2012).

Advanced Material Science Applications

  • The synthesis and characterization of certain pyrimidine derivatives, such as n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, for applications in material science, including spectroscopic, thermal, and dielectric studies, demonstrate the compound's utility beyond biological activity, potentially in electronics or as materials with specific thermal or electrical properties (Vyas et al., 2013).

Molecular Docking and Antitumor Activity

  • Research into pyrimidine-containing compounds extends into the synthesis and evaluation of their antitumor activities, including molecular docking and density functional theory (DFT) studies. This demonstrates the potential of such compounds in the development of novel anticancer therapies (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c1-6-7-8-16-24-19-18(21(29)27(3)22(30)26(19)2)20(25-16)33-12-17(28)23-14-11-13(31-4)9-10-15(14)32-5/h9-11H,6-8,12H2,1-5H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXGWZNFBWHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

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